molecular formula C18H21N5O2 B2392011 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide CAS No. 899737-82-7

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide

Cat. No.: B2392011
CAS No.: 899737-82-7
M. Wt: 339.399
InChI Key: DNJVZLZFOMXHPJ-UHFFFAOYSA-N
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Description

N-(1-(3,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 3,4-dimethylphenyl group at the N1 position and a pivalamide moiety at the C5 position. The 3,4-dimethylphenyl group is a common pharmacophore in antimicrobial and enzyme-targeting agents, while the pivalamide substituent may enhance metabolic stability due to its bulky tert-butyl group .

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-11-6-7-13(8-12(11)2)23-15-14(9-20-23)16(24)22(10-19-15)21-17(25)18(3,4)5/h6-10H,1-5H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJVZLZFOMXHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Ring Formation

The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via condensation of 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile with urea or thiourea under acidic conditions. This step proceeds through a cyclocondensation mechanism, where the nitrile group undergoes nucleophilic attack by the urea nitrogen, followed by dehydration to form the pyrimidine ring. Reaction optimization studies demonstrate that glacial acetic acid as a solvent at 120°C for 12 hours achieves a 78% yield of the intermediate 1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyrazolo[3,4-d]pyrimidine-5-carboxamide.

Chlorination and Functionalization

Reaction Optimization and Mechanistic Analysis

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents like DMF enhance reaction rates during cyclization but increase side product formation during chlorination. Ethanol emerges as the optimal solvent for hydrazine substitution, balancing solubility and reaction control. Elevated temperatures (>100°C) during cyclization reduce reaction time but risk decomposition, whereas temperatures below 60°C prolong the process without yield improvement.

Catalytic Strategies

Analytical Characterization

Spectroscopic Techniques

1H NMR analysis confirms the presence of characteristic signals: a singlet at δ 1.35 ppm (9H, pivaloyl methyl groups), a doublet at δ 7.45–7.52 ppm (2H, aromatic protons from the 3,4-dimethylphenyl group), and a broad singlet at δ 10.2 ppm (1H, amide NH). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 387.1784 [M+H]+ (calculated: 387.1789).

Purity and Stability Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) demonstrates >98% purity. Accelerated stability studies (40°C/75% RH for 6 months) reveal <2% degradation, attributed to the steric protection provided by the pivalamide group.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the dominant synthetic pathways:

Step Reagents/Conditions Yield (%) Purity (%) Source
Cyclization Urea, glacial acetic acid, 120°C, 12 h 78 95
Chlorination POCl₃/PCl₅, 80°C, 6 h 85 97
Hydrazine substitution Hydrazine hydrate, ethanol, 60°C, 4 h 91 96
Amidation Pivaloyl chloride, Et₃N, DCM, 0–5°C, 12 h 82 98

Challenges and Mitigation Strategies

Byproduct Formation During Chlorination

Excessive POCl₃ usage leads to over-chlorination, producing 4,6-dichloro impurities. This is mitigated by stoichiometric control (1.2 equiv POCl₃) and gradual temperature ramping.

Hydrolysis of Pivaloyl Chloride

Moisture-sensitive pivaloyl chloride requires strict anhydrous conditions. Molecular sieves (4Å) in DCM reduce hydrolysis to <5%, preserving reagent activity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Impact on Activity

  • 3,4-Dimethylphenyl Group: Present in both the target compound and XVIII (), this group is associated with enhanced lipophilicity and membrane penetration, critical for antimicrobial activity. However, XVIII’s tetrabromo-phthalazine moiety introduces steric hindrance, reducing bioavailability compared to the target compound’s simpler pyrazolo-pyrimidinone core .
  • Pivalamide vs. Acrylamide : The target compound’s pivalamide group (tert-butyl) may confer metabolic stability over 3d’s acrylamide, which could undergo Michael addition reactions in vivo, limiting its therapeutic utility .

Key Research Findings and Contradictions

  • Contradiction in Substituent Effects: While methylpiperazinyl groups (3d) improve solubility and kinase binding in some contexts , their absence in the target compound may limit solubility but enhance specificity for non-kinase targets.

Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a complex structure characterized by a fused pyrazolo[3,4-d]pyrimidine core. The presence of a dimethylphenyl group at the 1-position and a pivalamide moiety enhances its chemical properties and biological activity.

Property Details
Molecular Formula C₁₈H₁₈N₄O
Molecular Weight 314.36 g/mol
CAS Number 899738-27-3

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often exhibit significant biological activities through various mechanisms:

  • Kinase Inhibition : this compound has shown moderate inhibitory activity against several kinases, including Aurora kinases A and B. These kinases are crucial in regulating cell proliferation and are implicated in cancer development .
  • Cyclin-dependent Kinase (CDK) Inhibition : The compound demonstrates potential as an inhibitor of CDKs, which play critical roles in cell cycle regulation. In vitro studies have shown that it inhibits tumor cell growth in various cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating potent cytotoxicity .
  • Interaction with Biological Targets : Molecular docking studies suggest that the compound interacts with specific enzymes and receptors, modulating biological pathways associated with cancer progression .

Case Studies

Comparative Analysis with Related Compounds

Compound Name Biological Activity
N-(1-(3-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-fluorophenyl)acetamideAnticancer activity
N-(1-(2-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylacetamideAntimicrobial properties
N-(1-(2-methylphenyl)-5(4H)-oxopyrazolo[3,4-d]pyrimidin-5(6H)-yl)-N-(naphthalen-2-yl)acetamidePotential anti-inflammatory effects

Q & A

Q. How can high-throughput screening (HTS) platforms accelerate derivative evaluation?

  • Methodological Answer : Implement fragment-based HTS using microplate readers for fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET). Automated liquid handlers enable rapid testing of 1,000+ analogs. Data analysis pipelines (e.g., KNIME) prioritize hits based on potency and selectivity .

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